2-(Prop-1-en-1-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
206869-51-4 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-prop-1-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,4,7-8H,3,5-6H2,1H3 |
InChI Key |
PVGFHGLKWBGMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCCN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Prop 1 En 1 Yl Pyrrolidine and Its Analogs
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis offers powerful tools for the construction of the pyrrolidine (B122466) ring with high levels of control over regio- and stereoselectivity.
Titanium-Magnesium Catalyzed Carbocyclization of Allylpropargyl Amines
A notable method for synthesizing pyrrolidine derivatives involves the titanium-magnesium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines. rsc.orgresearchgate.netrsc.orgnih.gov This reaction, utilizing a catalytic system of Ti(O-iPr)₄ and EtMgBr with Et₂Zn, proceeds with high regio- and stereoselectivity to yield methylenepyrrolidine derivatives. rsc.orgresearchgate.netrsc.orgnih.gov Subsequent hydrolysis or deuterolysis of the organozinc intermediates furnishes the final products. rsc.orgresearchgate.netrsc.orgnih.gov
The reaction demonstrates broad substrate scope, tolerating various substituents on the alkyne, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups. rsc.orgresearchgate.netrsc.org The process is effective in a range of solvents such as dichloromethane, hexane, toluene, and diethyl ether. rsc.orgresearchgate.netrsc.org A key feature of this methodology is the selective formation of Z-diastereomers, as confirmed by NOESY spectral data. rsc.orgrsc.org This stereoselectivity is attributed to the mechanism of the Ti-Mg-catalyzed carbometallation reaction. rsc.orgrsc.org Furthermore, this method has been successfully applied to the synthesis of bis-pyrrolidine derivatives from bis-allylpropargyl amines. rsc.orgresearchgate.netrsc.org
Table 1: Examples of Ti-Mg Catalyzed Carbocyclization
| Substrate (N-allyl-substituted 2-alkynylamine) | Product (Methylenepyrrolidine derivative) | Yield (%) | Ref. |
| N-allyl-N-benzyl-3-phenylprop-2-yn-1-amine | 1-benzyl-3-(phenyl(ethyl)methylene)pyrrolidine | 85 | rsc.org |
| N-allyl-N-(p-tolyl)-3-(trimethylsilyl)prop-2-yn-1-amine | 1-(p-tolyl)-3-((trimethylsilyl)(ethyl)methylene)pyrrolidine | 92 | rsc.org |
| N,N'-(1,4-phenylenebis(methylene))bis(N-(prop-2-en-1-yl)prop-2-yn-1-amine) | 1,4-bis((3-(ethylidene)pyrrolidin-1-yl)methyl)benzene | 78 | rsc.org |
This table is for illustrative purposes and specific yields can vary based on reaction conditions.
Palladium-Catalyzed Reactions for Pyrrolidine Derivative Synthesis
Palladium catalysis provides a versatile platform for the synthesis of a wide array of pyrrolidine derivatives through various reaction pathways, including intramolecular hydroamination, Heck reactions, and other cyclization cascades.
Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can be achieved at room temperature, offering a mild route to pyrrolidines that is tolerant of acid-sensitive functional groups. organic-chemistry.org Another powerful strategy is the Heck reaction, which has been employed for the synthesis of pyrrolidine C-nucleosides by coupling N-protected 2-pyrrolines with functionalized heterocycles like 5-iodouracil. acs.orgcapes.gov.brnih.gov The success of this palladium(0)-mediated coupling is critically dependent on the electronic properties of the ligand, with triphenylarsine (B46628) proving effective. acs.org
Furthermore, palladium-catalyzed cascade cyclization-coupling reactions have been developed to produce 4-methylene-3-arylmethylpyrrolidines, where a sulfonyl oxygen is proposed to stabilize the alkylpalladium intermediate, thereby suppressing β-hydride elimination. organic-chemistry.org Tandem N-arylation/carboamination reactions of primary γ-amino alkenes with aryl and vinyl bromides also provide efficient access to N-aryl-2-allyl pyrrolidines. nih.gov Intramolecular allylation of acetamides bearing a π-allyl-palladium appendage leads to 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity. acs.org
Table 2: Overview of Palladium-Catalyzed Pyrrolidine Syntheses
| Reaction Type | Substrates | Catalyst System (Example) | Product Type | Ref. |
| Intramolecular Hydroamination | Aminoalkenes | Pd-catalyst with tridentate ligand | Substituted Pyrrolidines | organic-chemistry.org |
| Heck Reaction | N-protected 2-pyrrolines, 5-iodouracil | Pd(0) / AsPh₃ | Pyrrolidine C-nucleosides | acs.orgnih.gov |
| Carboamination | γ-(N-Arylamino)alkenes, Vinyl Bromides | Pd(0) / 2-(di-tert-butylphosphino)biphenyl | N-Aryl-2-allyl Pyrrolidines | nih.gov |
| Intramolecular Allylation | N-allyl-2-bromoacetamides | Pd(0) / Ligand | 3,4-disubstituted Pyrrolidin-2-ones | acs.org |
This table provides a general overview. Specific catalysts and conditions are crucial for each transformation.
Chromium-Catalyzed Stereoselective Synthesis
While less common than palladium or titanium, chromium-based catalysts have also been explored for the stereoselective synthesis of pyrrolidine derivatives. These methods often leverage the unique reactivity of chromium complexes to control the formation of specific stereoisomers. Research in this area continues to explore the potential of chromium catalysis for accessing complex pyrrolidine structures.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form complex products, offering advantages in terms of atom economy and step efficiency. tandfonline.comnih.gov
1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone for the synthesis of the pyrrolidine ring. rsc.orgacs.orgcore.ac.ukwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or ketones. wikipedia.orgmdpi.comrsc.org These reactive intermediates are then trapped by a wide range of dipolarophiles, typically electron-deficient alkenes, to afford highly substituted pyrrolidines. rsc.orgacs.org
This methodology is particularly powerful for generating stereochemical diversity, as it can create up to four new contiguous stereocenters in a single step. rsc.orgwikipedia.orgacs.org The regio- and diastereoselectivity of the cycloaddition can often be controlled by the nature of the substrates, solvents, and the use of metal catalysts. rsc.orgrsc.org For example, silver(I) catalysts have been shown to mediate asymmetric [C+NC+CC] coupling processes to produce highly functionalized pyrrolidines. acs.orgua.es One-pot, three-component reactions involving isatins, α-amino acids, and various dipolarophiles are frequently used to construct complex spiro-pyrrolidine systems. mdpi.comrsc.orgrsc.org
Table 3: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |
| Isatin (B1672199), Sarcosine | (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | Refluxing Ethanol | Spiro[indoline-3,2′-pyrrolidines] | rsc.org |
| L-phenylalanine, Substituted Isatins | (E)-2-oxoindolino-3-ylidene acetophenones | Ionic Liquid [bmim]BF₄ | Dispirooxindolo-pyrrolidines | mdpi.com |
| Aldehydes, Amino Acid Esters | Chalcones | I₂ / K₂CO₃ | Polyfunctionalized Pyrrolidines | tandfonline.com |
| Iminoesters | N-tert-Butanesulfinylazadienes | Ag₂CO₃ | Densely Substituted Proline Derivatives | ua.esacs.org |
This table highlights the versatility of the 1,3-dipolar cycloaddition approach.
Claisen-Schmidt Condensation for Pyrrolidine-Based Enones and Chalcones
The Claisen-Schmidt condensation is a classic and reliable method for forming carbon-carbon bonds to produce α,β-unsaturated ketones, known as chalcones. researchgate.netijcps.orgjocpr.comscholarsresearchlibrary.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of pyrrolidine synthesis, this methodology is often used to prepare pyrrolidine-containing chalcones, which can serve as versatile intermediates for further transformations or as target molecules themselves.
Typically, a pyrrolidine-substituted acetophenone (B1666503) or benzaldehyde (B42025) is reacted with an appropriate aldehyde or ketone, respectively. researchgate.netijcps.orgjocpr.comscholarsresearchlibrary.com For instance, 4'-(1-pyrrolidino)acetophenone (B1300827) can be condensed with various substituted benzaldehydes to yield a series of (E)-3-(substitutedphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-ones. acs.org These pyrrolidine-based chalcones can then be cyclized, for example, with hydrazine (B178648) hydrate (B1144303) to form pyrazolines, further expanding the structural diversity accessible from this platform. ijcps.org
Domino and Tandem Cyclization Sequences
Domino and tandem reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation. These processes involve a cascade of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step, thus avoiding the need for isolating intermediates and reducing waste. uochb.czsioc-journal.cn Such sequences are particularly valuable for constructing heterocyclic frameworks like the pyrrolidine ring. nih.gov
A notable tandem sequence for the synthesis of 2-alkenylpyrrolidines involves a one-pot dehydrative coupling and reductive cyclization process. rsc.orgresearchgate.net This method provides a direct route to compounds structurally analogous to 2-(prop-1-en-1-yl)pyrrolidine. The reaction commences with the activation of a halogenated secondary amide, such as an N-substituted 4-chlorobutanamide, using triflic anhydride (B1165640) (Tf₂O). This generates a reactive nitrilium ion intermediate. rsc.org The intermediate then undergoes a dehydrative coupling with an alkene, for instance, propene, to form an N-acyliminium ion. The final step is a sodium borohydride (B1222165) (NaBH₄) mediated reduction that triggers the tandem cyclization, yielding the desired 2-alkenylpyrrolidine. rsc.orgresearchgate.net
The versatility of this tandem reaction allows for the synthesis of a variety of substituted pyrrolidine and piperidine (B6355638) ring systems. rsc.org The efficiency of this one-pot method is highlighted by its application in the total synthesis of natural products like caulophyllumine B. researchgate.net
| Entry | Halogenated Amide | Alkene | Product | Yield (%) |
| 1 | N-Benzyl-4-chlorobutanamide | Styrene | 1-Benzyl-2-styrylpyrrolidine | 85 |
| 2 | N-Benzyl-4-chlorobutanamide | 1-Hexene | 1-Benzyl-2-(hex-1-en-1-yl)pyrrolidine | 83 |
| 3 | N-(4-Methoxybenzyl)-4-chlorobutanamide | Styrene | 1-(4-Methoxybenzyl)-2-styrylpyrrolidine | 89 |
| 4 | N-Benzyl-4-iodobutanamide | 1-Octene | 1-Benzyl-2-(oct-1-en-1-yl)pyrrolidine | 81 |
This table presents selected results from tandem dehydrative coupling-reductive cyclization reactions to form 2-alkenylpyrrolidines, demonstrating the method's applicability with various substrates. Data sourced from related studies. rsc.orgresearchgate.net
Another powerful approach is the copper-catalyzed domino three-component decarboxylative coupling and cyclization reaction, which utilizes cyclic α-amino acids to generate 2-substituted pyrrolidine derivatives. researchgate.net While not directly demonstrated for a prop-1-en-1-yl substituent, the methodology's principles offer a potential pathway for such structures.
Expedited Synthesis Methods for Pyrrolidine Derivatives
The demand for rapid and efficient chemical synthesis has driven the development of expedited methods that shorten reaction times and often improve yields. These techniques are crucial for high-throughput screening and the rapid generation of compound libraries in medicinal chemistry.
Sonochemistry, the application of ultrasound to chemical reactions, has become a prominent green chemistry technique for expediting the synthesis of heterocyclic compounds, including pyrrolidines. growingscience.comnih.gov Ultrasound irradiation enhances reaction rates through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.net
The benefits of ultrasound-assisted synthesis include dramatically reduced reaction times, increased product yields, milder reaction conditions, and often, the avoidance of catalysts. researchgate.netresearchgate.net For example, the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones, compounds containing both a pyrrolidine ring and a propene unit, was achieved in 30-35 minutes with good yields under ultrasound irradiation, a significant improvement over conventional heating methods. researchgate.net Similarly, various spirooxindole-pyrrolidine derivatives have been synthesized efficiently using ultrasound-assisted 1,3-dipolar cycloaddition reactions. researchgate.netdntb.gov.ua
| Product | Method | Reaction Time | Yield (%) |
| 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-1-yl)propenone | Conventional (Reflux) | 3-4 hours | 78 |
| 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-1-yl)propenone | Ultrasound | 30 minutes | 85 |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propenone | Conventional (Reflux) | 3-4 hours | 75 |
| 1-(5-Bromo-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)propenone | Ultrasound | 35 minutes | 81 |
This table compares conventional heating with ultrasound irradiation for the synthesis of pyrrolidine-containing propenones, illustrating the significant reduction in reaction time and improvement in yield afforded by sonochemistry. Data sourced from a relevant study. researchgate.net
These expedited, high-yield procedures are directly applicable to the synthesis of a wide range of pyrrolidine derivatives and offer a promising avenue for the efficient production of this compound and its analogs.
Mechanistic Insights into Reactions Involving the 2 Prop 1 En 1 Yl Pyrrolidine Moiety
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 2-(prop-1-en-1-yl)pyrrolidine moiety is dominated by the nucleophilic character of its β-carbon. makingmolecules.comtaylorfrancis.com Consequently, it readily undergoes reactions with a variety of electrophiles. taylorfrancis.comresearchgate.net
A general mechanism for the electrophilic substitution at the β-carbon of an enamine is as follows:
Electrophilic attack: The enamine attacks an electrophile (E+), forming a new C-E bond at the β-position and generating an iminium ion.
Hydrolysis: The iminium ion is subsequently hydrolyzed to afford the corresponding α-substituted carbonyl compound and the secondary amine. masterorganicchemistry.com
Nucleophilic Substitution: Direct nucleophilic substitution on the carbon-carbon double bond of an enamine is not a characteristic reaction. However, the pyrrolidine (B122466) ring itself can undergo nucleophilic substitution if an appropriate leaving group is present on the ring. idc-online.com Furthermore, the nitrogen atom of the pyrrolidine can act as a nucleophile, for instance, in alkylation reactions to form quaternary ammonium (B1175870) salts.
The table below summarizes the general substitution reactivity of enamine systems like this compound.
| Reaction Type | Reagent Type | Key Intermediate | Primary Product Type (after hydrolysis) |
| Electrophilic Substitution (at β-carbon) | Alkyl halides, acyl halides, electrophilic alkenes | Iminium ion | α-Substituted ketone/aldehyde |
| Nucleophilic Substitution (at Nitrogen) | Alkyl halides | Quaternary ammonium salt | Quaternary ammonium salt |
Oxidation and Reduction Pathways
The this compound moiety can undergo both oxidation and reduction reactions, targeting the carbon-carbon double bond and the pyrrolidine ring.
Oxidation: Enamines can undergo oxidative coupling reactions. For instance, treatment with ceric ammonium nitrate (B79036) can lead to the coupling with other nucleophilic species like enol silanes. wikipedia.org Oxidative dimerization of aldehydes in the presence of secondary amines can also proceed through an enamine intermediate to form pyrrole (B145914) derivatives. wikipedia.org The double bond of an allyl group attached to a pyrrolidine can be oxidized to form an epoxide or an aldehyde using appropriate oxidizing agents.
Reduction: The carbon-carbon double bond of enamines can be reduced through catalytic hydrogenation. organic-chemistry.org This process typically employs catalysts such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate. organic-chemistry.org The reduction of the enamine double bond leads to the corresponding saturated pyrrolidine derivative. Furthermore, the iminium ion, which can be formed from the enamine, can be selectively reduced using mild reducing agents like sodium cyanoborohydride (NaBH₃CN) in a process known as reductive amination. masterorganicchemistry.com
The following table outlines the general oxidation and reduction reactions of enamine systems.
| Reaction Type | Reagent/Catalyst | Product Type |
| Oxidation | Ceric ammonium nitrate | Coupled products |
| Reduction | H₂/Pd-C, NaBH₃CN | Saturated pyrrolidine |
Addition Reactions Involving Carbon-Carbon Unsaturated Bonds
The nucleophilic nature of the β-carbon of this compound makes it an excellent partner in various addition reactions, most notably Michael additions and cycloadditions.
Michael Addition (Conjugate Addition): Enamines are effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comucla.edulibretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the enamine's β-carbon onto the β-carbon of the Michael acceptor. The resulting intermediate is then protonated and subsequently hydrolyzed to yield a 1,5-dicarbonyl compound. libretexts.orglibretexts.org This reaction, also a part of the Stork enamine synthesis, is a powerful tool for the formation of carbon-carbon bonds. ucla.edu
Cycloaddition Reactions: The this compound moiety can participate in cycloaddition reactions. For example, enamines can react with electron-deficient alkenes in [2+2] cycloadditions to form four-membered rings. sorbonne-universite.fr They also participate in [3+2] cycloaddition reactions with azomethine ylides to furnish highly functionalized pyrrolidine rings. rsc.orgacs.orgnih.gov These reactions are often highly regio- and stereoselective.
The table below details the types of addition reactions involving enamine systems.
| Addition Type | Reactant Type | Key Product Structure |
| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compound (after hydrolysis) |
| [2+2] Cycloaddition | Electron-deficient alkenes | Cyclobutane derivatives |
| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidine derivatives |
Reactivity of α,β-Unsaturated Carbonyl Systems in Pyrrolidine Enones
When a pyrrolidine ring is part of an α,β-unsaturated carbonyl system, known as a pyrrolidine enone, the reactivity is governed by the electrophilic nature of the β-carbon. The electron-withdrawing effect of the carbonyl group makes the β-carbon susceptible to attack by nucleophiles. rsc.org
These systems are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov The reactivity of these systems can be influenced by substitution at the α and β positions. Monosubstitution at the β-position can significantly decrease the rate of nucleophilic addition. nih.gov
Furthermore, pyrrolidine enones are valuable dipolarophiles in [3+2] cycloaddition reactions. They react with dipoles such as azomethine ylides in a regio- and stereoselective manner to produce complex heterocyclic structures. rsc.orgacs.orgnih.gov The regioselectivity of the cycloaddition is often controlled by the electronic effects of the substituents on both the enone and the dipole. rsc.org
The following table summarizes the reactivity of α,β-unsaturated carbonyl systems in pyrrolidine enones.
| Reaction Type | Reactant Type | Key Feature | Product Type |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | Nucleophilic attack at the β-carbon | β-Substituted carbonyl compound |
| [3+2] Cycloaddition | Dipoles (e.g., azomethine ylides) | Regio- and stereoselective formation of five-membered rings | Complex heterocyclic scaffolds |
Structure Activity Relationship Sar Studies and Derivatization Strategies of Pyrrolidine Analogs
Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activity
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. tandfonline.com Modifications at the N1, 3rd, and 5th positions have been shown to be particularly important for optimizing biological activity and enhancing target-specific interactions. tandfonline.com
Substituents at the C-2 position of the pyrrolidine ring can significantly affect the molecule's basicity. nih.gov For instance, the presence of charged substituents has a strong influence on this property, which can in turn modulate the compound's interaction with biological targets. nih.gov The introduction of different functional groups can lead to varied biological outcomes. For example, in a series of pyrrolidine-based chalcones, substitutions on the phenyl ring attached to the pyrrolidine core with groups like fluorine or trifluoromethyl resulted in compounds with dual inhibitory effects against α-amylase and α-glucosidase. acs.orgnih.gov
The electronic properties of the substituents also play a crucial role. In the design of histamine (B1213489) H3 receptor ligands, electrostatic interactions between a negatively charged atom on the target protein and the nitrogen atom of the pyrrolidine ring were considered critical for binding. cresset-group.com Furthermore, the addition of hydrophobic alkyl substituents at the 2-position of a related 4-chromanone (B43037) scaffold, which can be synthesized using pyrrolidine, was found to be important for antituberculosis activity. nih.govacs.org
The following table summarizes the inhibitory activity of some substituted thieno[3,4-h]quinazolin derivatives, illustrating the impact of scaffold modifications on potency. nih.gov
| Compound | Description | IC₅₀ (μM) | Maximal Inhibition (%) |
| 1 | Lead compound | 0.9 ± 0.1 | 42 ± 1 |
| 5b | Thiophene replaced with a phenyl ring | 1.8 ± 0.4 | 15 ± 2 |
| 5c | Phenyl ring with Cl at C-9 | 1.1 ± 0.2 | 18 ± 2 |
| 5d | Phenyl ring with CH₃ at C-9 | > 100 | - |
Data sourced from structural and computational optimization studies of MKP5 inhibitors. nih.gov
Stereochemical Considerations and their Impact on Molecular Interactions
The stereochemistry of the pyrrolidine ring is a critical factor influencing the biological profile of its derivatives. researchgate.netnih.gov The saturated nature of the pyrrolidine scaffold allows for up to four stereogenic carbon atoms, potentially leading to sixteen different stereoisomers. nih.gov Different stereoisomers and the spatial orientation of their substituents can result in distinct biological activities due to varied binding modes with enantioselective biological targets like proteins. researchgate.netnih.gov
The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its three-dimensional coverage and ability to explore pharmacophore space. researchgate.netnih.gov This conformational flexibility allows the substituents to be positioned in specific spatial arrangements, which is crucial for optimal interaction with the binding sites of target macromolecules.
Rational Design of Hybrid Molecules Incorporating Pyrrolidine Scaffolds
Rational drug design often involves the creation of hybrid molecules, which are chemical entities composed of two or more structural domains with different biological functions. acs.org This strategy aims to develop compounds that can interact with multiple targets or possess a dual mode of action, potentially leading to enhanced efficacy or the ability to overcome drug resistance. tandfonline.comacs.org The pyrrolidine scaffold is a popular choice for designing such next-generation therapeutic agents. tandfonline.comtandfonline.com
One approach is to combine the pyrrolidine moiety with other pharmacophores. For example, hybrids of pyrazoline and pyrrolidine-2,5-diones have been reported as antitumor agents. tandfonline.com In another study, a series of hybrid molecules containing pyrimidine/pyrrolidine-sertraline scaffolds were designed and synthesized as potential multi-target agents for Alzheimer's disease, showing inhibitory activity against several key enzymes. nih.gov
The design of chalcone (B49325) derivatives incorporating a pyrrolidine ring is another example of creating hybrid compounds with potential biological activities. nih.govresearchgate.net These molecules combine the structural features of chalcones, known for their diverse pharmacological properties, with the versatile pyrrolidine scaffold. researchgate.net The resulting hybrids have been investigated for their antidiabetic and anticancer activities. nih.gov The accumulated structural and pharmacological knowledge provides a strong basis for the rational design of new multi-target agents based on the pyrrolidine framework. tandfonline.comtandfonline.com
Synthesis of Functionally Modified Pyrrolidine Derivatives
A variety of synthetic strategies are employed to create functionally modified pyrrolidine derivatives. These methods can be broadly categorized into the construction of the pyrrolidine ring from acyclic or different cyclic precursors, or the functionalization of a pre-existing pyrrolidine ring. researchgate.net
One common method for synthesizing N-substituted pyrrolidines is the direct alkylation of pyrrolidine. For example, 1-(2-methylprop-2-en-1-yl)pyrrolidine (B14406586) can be synthesized by the alkylation of pyrrolidine with prenyl halides. Another approach is reductive amination, which involves the condensation of pyrrolidine with an aldehyde, such as prenal, followed by reduction.
Multi-component reactions, such as the [3+2] cycloaddition (32CA), are highly efficient for constructing highly functionalized pyrrolidine rings in a regio- and stereoselective manner. acs.orgnih.govrsc.org This method involves the in-situ generation of an azomethine ylide which then reacts with a dipolarophile to form the pyrrolidine ring. For instance, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] were synthesized via a multicomponent 32CA reaction of isatin (B1672199) derivatives, sarcosine, and specific enones. acs.orgnih.gov
Condensation reactions are also widely used. For instance, (E)-3-(substitutedphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-ones can be synthesized via a Claisen-Schmidt condensation between 4′-(1-pyrrolidino)acetophenone and various substituted benzaldehydes. acs.orgnih.gov This method allows for the introduction of a wide range of functional groups onto the final molecule.
The following table presents a selection of synthesized (E)-3-(substitutedphenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one derivatives and their yields. acs.orgnih.gov
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 1 | H | 35 | 216–217 |
| 2 | 2-F | 57 | 154–155 |
| 3 | 3-F | 73 | 196–198 |
| 4 | 4-F | 60 | 207–210 |
| 5 | 2-CF₃ | 70 | 163–164 |
| 6 | 3-CF₃ | 59 | 184–186 |
| 7 | 4-CF₃ | 53 | 209–210 |
| 9 | 4-OCF₃ | 56 | 151–153 |
| 12 | 2-F, 4-CF₃ | 46 | 145–149 |
Data sourced from the synthesis of novel pyrrolidine-based chalcones. acs.orgnih.gov
Computational Chemistry and Spectroscopic Characterization Methodologies for Structural Elucidation
Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules like 2-(Prop-1-en-1-yl)pyrrolidine. bohrium.comresearchgate.net DFT calculations can predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. bohrium.comresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com
For pyrrolidine (B122466) derivatives, DFT studies have been employed to understand their structural and energetic features in different environments, such as in the gas phase or in solution. researchgate.net These calculations can reveal the nature of intermolecular interactions, including hydrogen bonding and dipolar interactions, which are crucial for understanding the behavior of these compounds in condensed phases. researchgate.net The choice of the functional and basis set, such as B3LYP/6-31G(d), is critical for obtaining accurate results that correlate well with experimental data. bohrium.comub.edu
The functionalization of molecules with a pyrrolidine ring can significantly alter their electronic properties. DFT calculations have shown that adding different functional groups to a pyrrolidine moiety can tune the HOMO and LUMO energy levels, thereby modifying properties like electrical conductivity. bohrium.comresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can transform a molecule into an n-type semiconductor and enhance its electrophilicity. bohrium.comresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.orgcumhuriyet.edu.tr This method is particularly valuable in medicinal chemistry for studying the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. aip.orgcumhuriyet.edu.trnih.gov By simulating the binding process, molecular docking can provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the ligand-receptor complex. nih.govresearchgate.net
For compounds containing the pyrrolidine scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. nih.govresearchgate.net For example, docking simulations have been used to investigate the interactions of pyrrolizidine (B1209537) alkaloids with receptors like the SARS-CoV-2 main protease and the muscarinic acetylcholine (B1216132) receptor M1. aip.orgnih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. aip.org The results of molecular docking are often expressed as a docking score or binding energy, with lower values indicating a more favorable binding interaction. researchgate.net
The insights gained from molecular docking can guide the design of new, more potent, and selective inhibitors. researchgate.net For instance, if a particular functional group on the pyrrolidine derivative is found to form a key hydrogen bond with the target protein, medicinal chemists can focus on modifying that part of the molecule to enhance this interaction. researchgate.net
Analysis of Regio- and Stereoselectivity using Quantum Chemical Descriptors
The synthesis of substituted pyrrolidines often leads to the formation of multiple regio- and stereoisomers. Understanding and controlling the selectivity of these reactions is a major challenge in organic synthesis. organic-chemistry.orgrsc.org Quantum chemical descriptors, derived from DFT calculations, provide a powerful tool for analyzing and predicting the regio- and stereochemical outcomes of chemical reactions. researchgate.netscience.gov
Local reactivity descriptors, such as the Fukui functions and Parr functions, provide information about the reactivity of specific atomic sites within a molecule. researchgate.netacs.org These descriptors can be used to predict the most favorable sites for nucleophilic and electrophilic attack, thereby explaining the observed regioselectivity. researchgate.netresearchgate.net By analyzing the interactions between the frontier molecular orbitals (HOMO and LUMO) of the reactants, it is possible to rationalize why a particular regioisomer is formed preferentially. rsc.orgrsc.org
Furthermore, computational analysis of the transition state structures can elucidate the origins of stereoselectivity. nih.govacs.org By comparing the activation energies of different possible transition states leading to various stereoisomers, chemists can predict which product will be formed under kinetic control. researchgate.net
Intermolecular Interaction Analysis in Crystal Structures (e.g., Hirshfeld Analysis)
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal structure. uni-regensburg.demdpi.com This technique partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
For pyrrolidine derivatives, Hirshfeld analysis can reveal the dominant interactions that stabilize the crystal lattice. mdpi.com For example, in crystals of pyrrol-2-yl ketone derivatives, hydrogen bonds of the N-H···O and C-H···O type, as well as H···H and H···Cl contacts, have been shown to play a significant role in the crystal packing. uni-regensburg.demdpi.com The analysis can highlight how the presence of different substituents on the pyrrolidine ring influences the types and strengths of these intermolecular interactions. uni-regensburg.de
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The definitive determination of the structure of a molecule like this compound relies on a combination of advanced spectroscopic techniques. researchgate.netbeilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools for this purpose. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. acs.org One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively. nih.govresearchgate.net The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide clues about the connectivity of the atoms. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov
The fragmentation pattern observed in a mass spectrum can provide valuable structural information. researchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, it is often possible to piece together the structure of the original molecule. For pyrrolidine derivatives, the fragmentation pattern can help to identify the substituents on the ring and their positions. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the expected IR spectrum would exhibit characteristic absorption bands corresponding to its key structural components: the pyrrolidine ring, the secondary amine (N-H) group, and the propenyl (C=C) group.
The key diagnostic regions in the IR spectrum for this compound would be:
N-H Stretch: As a secondary amine, this compound is expected to show a single, characteristic N-H stretching absorption band. openstax.orgorgchemboulder.com This band typically appears in the region of 3350–3310 cm⁻¹ and is generally sharper and less intense than the broad O-H stretching bands of alcohols. openstax.orgwikieducator.org
C-H Stretches: The spectrum will contain C-H stretching vibrations from both the saturated (sp³) carbons of the pyrrolidine ring and the unsaturated (sp²) carbons of the propenyl group. The aliphatic C-H stretches are expected in the 2960–2850 cm⁻¹ range. pressbooks.pub The vinylic (=C-H) stretches from the propenyl group are anticipated at slightly higher wavenumbers, typically between 3100 and 3020 cm⁻¹. pressbooks.pub
C=C Stretch: The carbon-carbon double bond of the propenyl substituent gives rise to a stretching vibration in the region of 1680–1640 cm⁻¹. pressbooks.pub The intensity of this absorption can vary depending on the substitution pattern and symmetry of the double bond.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically observed in the 1250–1020 cm⁻¹ range. orgchemboulder.com
N-H Bend and Wag: Secondary amines also display an N-H bending (wagging) vibration, which is a strong and broad band that can be found in the 910–665 cm⁻¹ region. orgchemboulder.com
The following table summarizes the predicted IR absorption bands and their corresponding vibrational modes for this compound based on established correlation data.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350–3310 | N-H Stretch | Secondary Amine | Medium |
| 3100–3020 | =C-H Stretch | Alkene (Propenyl) | Medium |
| 2960–2850 | C-H Stretch | Alkane (Pyrrolidine) | Strong |
| 1680–1640 | C=C Stretch | Alkene (Propenyl) | Variable |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium |
| 910–665 | N-H Wag | Secondary Amine | Strong |
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com By diffracting a beam of X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. wikipedia.org
For this compound, a successful X-ray crystallographic analysis would depend on the ability to grow a single crystal of suitable size and quality. nih.gov As of now, a specific crystal structure for this compound does not appear to be available in open crystallographic databases. However, should a structure be determined, it would provide invaluable insights into several key structural features:
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. X-ray data would precisely define this conformation, including which atoms deviate from the mean plane.
Substituent Orientation: The analysis would reveal the precise orientation of the prop-1-en-1-yl group relative to the pyrrolidine ring, including the stereochemistry at the C2 position and the geometry (E/Z) of the double bond.
Intermolecular Interactions: In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds involving the secondary amine's N-H group as a donor and the nitrogen atom of a neighboring molecule as an acceptor. X-ray crystallography would measure the exact distances and angles of these hydrogen bonds, which govern the crystal packing. mdpi.com
Bond Parameters: Precise bond lengths and angles for all bonds within the molecule would be determined, offering a comparison between the experimental structure and values predicted by computational models.
The table below illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
Table 2: Illustrative Crystallographic Data obtainable for this compound
| Parameter | Description | Example Data Type |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). mdpi.com | Text |
| Space Group | The symmetry group of the crystal. mdpi.com | Alphanumeric Code |
| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com | Numerical Values |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-N, C=C). researchgate.net | Numerical Values |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-N-C, C-C=C). researchgate.net | Numerical Values |
| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. | Numerical Values |
| Hydrogen Bond Geometry | Distances (Å) and angles (°) of intermolecular N-H···N interactions. mdpi.com | Numerical Values |
Exploration of Biological Activities and Molecular Interactions Excluding Clinical Human Trials
Enzyme Inhibition Studies
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Derivatives of 2-(prop-1-en-1-yl)pyrrolidine have been investigated for their potential to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. nih.gov Inhibition of these enzymes can slow the digestion and absorption of carbohydrates, a therapeutic strategy for managing hyperglycemia.
A series of pyrrolidine-based chalcone (B49325) hybrids were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov Several of these compounds demonstrated potent inhibition of both enzymes, with some showing greater activity than the standard drug, acarbose, in the α-amylase inhibition assay. nih.gov For instance, certain pyrrolidine-chalcone hybrids exhibited IC50 values below 50 μM for α-amylase inhibition. nih.gov Specifically, compounds with trifluoromethyl and fluoro-substitutions on the phenyl ring attached to the prop-2-en-1-one moiety showed significant inhibitory potential. nih.gov
Similarly, another study on spiroheterocyclic compounds incorporating a pyrrolidine (B122466) motif found that these molecules exhibited selective and potent inhibition of α-glucosidase. mdpi.com One of the most active compounds, featuring an amino group, displayed an IC50 value of 14.05 µM against α-glucosidase. mdpi.com These findings highlight the potential of the pyrrolidine scaffold in designing effective glycosidase inhibitors. tandfonline.comnih.gov
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Pyrrolidine-chalcone hybrid 1 | <50 | >50 |
| Pyrrolidine-chalcone hybrid 3 | <50 | <50 |
| Pyrrolidine-chalcone hybrid 7 | <50 | <50 |
| Spirooxindole-pyrrolidine 5j | 39.02 | 29.20 |
| Spirooxindole-pyrrolidine 5k | 49.28 | 39.10 |
| Spirooxindole-pyrrolidine 5q | 37.22 | 26.29 |
| Spirooxindole-pyrrolidine 5r | 22.61 | 14.05 |
| Acarbose (Reference) | - | 2.35 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating pain and inflammation. Research has explored the potential of pyrrolidine derivatives as COX inhibitors.
A study on hybrid molecules combining triazine-indole with a pyrrolidine moiety identified several compounds that inhibited COX-2 with IC50 values in the range of 1–8 µM. researchgate.net The most potent of these, a pyrrolidine derivative with a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one (B1582437) moiety, had an IC50 value of 1 µM for COX-2. researchgate.net Another study on pyrazolylbenzyltriazoles containing a pyrrolidine ring reported compounds with moderate to strong inhibitory activity against both COX-1 and COX-2. acs.org One of the most active compounds inhibited COX-2 by over 70% with an IC50 of 5.01 µM. acs.org
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrrolidine derivative 106 | - | 1 | 7 |
| Pyrazolylbenzyltriazole PYZ19 | - | 5.01 | >1 |
| Celecoxib (Reference) | - | 0.78 | 9.51 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
N-acylethanolamine acid amidase (NAAA) is an enzyme that breaks down fatty acid ethanolamides, such as the anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). nih.govrsc.org Inhibiting NAAA can therefore increase the levels of PEA, offering a potential therapeutic approach for inflammation and pain.
Research into pyrrolidine amide derivatives has identified them as potential anti-inflammatory agents through their inhibition of NAAA. researchgate.net A study synthesized a series of these derivatives and tested their selectivity towards rat NAAA (rNAAA) and rat fatty acid amide hydrolase (rFAAH). researchgate.netrsc.org By modifying the linker chain and the terminal phenyl group of known inhibitors, researchers aimed to improve their activity and selectivity. researchgate.net One study identified 1-hexadecanoylpyrrolidine (B3056389) as a weak inhibitor of both recombinant rat NAAA (IC50 = 25 μM) and rat FAAH (IC50 = 21.8 μM). nih.gov Further modifications led to a compound that inhibited NAAA with an IC50 of 2.12 μM and showed only 30% inhibition of rat FAAH at 100 μM, demonstrating a competitive mechanism of inhibition. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a key mediator of inflammation. nih.gov Overexpression of iNOS is linked to various inflammatory conditions, making it a target for therapeutic intervention. nih.govbeilstein-journals.org
Chalcones, which can incorporate a pyrrolidine ring, have been shown to inhibit iNOS expression. nih.gov A study on 4-(1-methylamino)ethylidenepyrrolidine-2,3-diones found that these compounds act as ligands for iNOS. beilstein-journals.orgresearchgate.net One derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated the strongest binding affinity and significantly inhibited NO production with an IC50 value of 43.69 µM. beilstein-journals.orgresearchgate.net The presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) was suggested to enhance this inhibitory activity. researchgate.net
Antimicrobial Properties
Antibacterial Activity
The pyrrolidine scaffold is present in many compounds with antibacterial properties. tandfonline.com Research has demonstrated the antibacterial potential of various this compound derivatives against both Gram-positive and Gram-negative bacteria.
One study reported the synthesis of substituted pyrrolidines through the cycloaddition of azallyl anions to chalcones, with some of the resulting compounds showing inhibitory effects on bacteria. journalcsij.com Another study on spiro pyrrolidines found that one derivative exhibited antibacterial activity against Bacillus subtilis and Enterococcus faecalis (Gram-positive) with MIC values of 75 and 125 µg/mL, respectively, and against Escherichia coli and Pseudomonas aeruginosa (Gram-negative) with MIC values of <125 and 150 µg/mL, respectively. mdpi.com Furthermore, a murrayanine-based chalcone containing a pyrrolidine moiety showed notable antibacterial activity against E. coli and Staphylococcus aureus. easpublisher.com
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrrolidine Derivatives against Various Bacteria
| Compound | Bacillus subtilis (µg/mL) | Enterococcus faecalis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Staphylococcus aureus (µg/mL) |
|---|---|---|---|---|---|
| Spiro pyrrolidine c | 75 | 125 | <125 | 150 | - |
| Murrayanine-chalcone-pyrrolidine | - | - | Zone of inhibition: 23.97 mm | - | Zone of inhibition: 20.11 mm |
MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.
Antifungal Activity
Derivatives of the pyrrolidine scaffold have demonstrated notable antifungal properties against various pathogenic fungi. The introduction of different chemical moieties to the core structure appears to significantly influence the spectrum and potency of the antifungal action.
For instance, a novel chalcone incorporating a pyrrolidine ring, specifically (E)-1-(1-methoxy-9H-carbazol-3-yl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one, was screened for its antimicrobial capabilities. easpublisher.com This compound displayed activity against Aspergillus niger and Candida albicans, although it was less potent than the fluconazole (B54011) control. easpublisher.com The compound showed its lowest activity against A. niger. easpublisher.com
Similarly, other research into pyrrolidine-containing chalcones and pyrimidines has identified moderate antifungal potential. ijcps.orgderpharmachemica.com In one study, a synthesized chalcone derivative showed activity against Candida albicans with a 10mm zone of inhibition. ijcps.org Further studies on imidazole-chalcone derivatives bearing a pyrrolidine group revealed that some compounds are potent against multiple Candida species, including C. albicans, C. krusei, C. parapsilosis, and C. glabrata. mdpi.com Certain derivatives exhibited antifungal activity comparable to the standard drug ketoconazole. mdpi.com Additionally, some pyrrolidine derivatives have shown activity against the mycobacterial strain M. tuberculosis H37Rv. bohrium.com
| Compound | Fungal Species | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| (E)-1-(1-methoxy-9H-carbazol-3-yl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | Aspergillus niger | 12.14±1.09 | easpublisher.com |
| Candida albicans | 20.11±1.01 | easpublisher.com | |
| (E)-1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (3a) | Candida albicans | 10mm | ijcps.org |
Anticancer and Antitumor Potential in in vitro Models
The anticancer potential of pyrrolidine derivatives has been extensively explored in various in vitro models, demonstrating significant antiproliferative effects against several human cancer cell lines. The core structure is often hybridized with other pharmacologically active scaffolds, such as chalcones, thiazoles, and spirooxindoles, to enhance cytotoxicity towards cancer cells. nih.govrsc.orgnih.gov
A series of 4-amino-5-cinnamoylthiazoles featuring a pyrrolidine moiety was synthesized and evaluated for anticancer activity. nih.gov Among these, the derivative (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (compound 3e) showed promising results, particularly against the human liver cancer cell line HepG2, with an IC₅₀ value of 10.6 μg/ml. nih.gov Other compounds in the series also displayed significant antiproliferative action against breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov
In another study, novel spirooxindole pyrrolidine derivatives were synthesized and tested against the human lung cancer cell line A549. rsc.org Several of these compounds exhibited potent activity, suggesting that the spirooxindole-pyrrolidine hybrid structure is a promising scaffold for developing new anticancer agents. rsc.org Furthermore, research on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety also showed enhanced anticancer activity against A549 lung cancer cells. researchgate.net The presence of a pyrrolidine ring is a common feature in many compounds investigated for their antitumor properties. ijcps.orgontosight.aismolecule.com
| Compound/Derivative Class | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | HepG2 (Liver) | IC₅₀ = 10.6 μg/ml | nih.gov |
| Spirooxindole pyrrolidine analogs (e.g., 4a, 4b, 4e) | A549 (Lung) | Showed greater potency towards the A549 cell line. | rsc.org |
| Pyrrolidine-based chalcones | A549 (Lung) | Tested for in vitro anticancer activities. | nih.gov |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhances anticancer activity. | researchgate.net |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant)
Beyond antifungal and anticancer effects, pyrrolidine-based compounds have been investigated for other biological activities, most notably anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity Several studies have highlighted the anti-inflammatory potential of this class of compounds. Derivatives of 1,3-disubstituted prop-2-en-1-one were screened for their ability to inhibit inflammatory responses in human neutrophils. nih.gov These compounds were found to suppress the generation of superoxide (B77818) anions and the release of elastase, which are key mediators in inflammation. nih.gov The study indicated that aryl or heteroaryl substitutions on the prop-2-en-1-one scaffold were superior to aliphatic substitutions for anti-inflammatory potency. nih.gov The parent alkaloids of some complex pyrrolidine derivatives, such as murrayanine, are also known to possess anti-inflammatory properties. easpublisher.com
Antioxidant Activity The antioxidant capacity of pyrrolidine derivatives has also been a subject of investigation. A study on chalcone-derived Mannich bases, including those with a pyrrolidine ring, assessed their antioxidant activity using a DPPH assay. utar.edu.my The results showed that these derivatives exhibited better antioxidant activity than their parent chalcone compounds. utar.edu.my For example, the compound 3-(4-chlorophenyl)-1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}prop-2-en-1-one (PY) showed a significantly lower IC₅₀ value compared to its parent compound. utar.edu.my In a separate study, a novel pyrrolidin-2-one derivative, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40), was found to have a significant antioxidant effect alongside its antiarrhythmic properties. researchgate.net
| Compound | Assay | IC₅₀ (ppm) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}prop-2-en-1-one (PY) | DPPH | 550 | utar.edu.my |
| 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one (PY2) | DPPH | 700 | utar.edu.my |
Mechanism of Action and Molecular Target Identification
Understanding the mechanism of action is crucial for the development of therapeutic agents. For pyrrolidine derivatives, several mechanisms have been proposed based on in vitro studies. The biological activity often stems from the ability of these compounds to interact with and modulate the function of key cellular proteins and pathways.
In the context of anticancer activity, one of the identified mechanisms is the induction of apoptosis and cell cycle arrest. The promising compound (E)-1-(4-amino-2-(pyrrolidin-1-yl)thiazol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one was found to halt the proliferation of HepG2 cancer cells by causing a blockade at the G2 phase of the cell cycle and triggering programmed cell death (apoptosis). nih.gov
For antifungal action, the target appears to be related to fungal cell membrane integrity. Potent antifungal imidazole-chalcone derivatives were found to be inhibitors of ergosterol (B1671047) biosynthesis. mdpi.com Docking studies further suggested that these compounds likely bind to and inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a critical component in the ergosterol production pathway. mdpi.com
The anti-inflammatory effects of prop-2-en-1-one derivatives are linked to the modulation of key signaling pathways. Research has shown that these compounds can inhibit neutrophilic inflammation by modulating the MAPK and Akt signaling pathways. nih.gov
The stereochemistry of the pyrrolidine ring itself is considered a significant factor, as the spatial orientation of substituents can dictate the binding affinity and selectivity for specific biological targets, such as enantioselective proteins. researchgate.net The reactivity of the α,β-unsaturated ketone moiety, common in many of these derivatives, allows for interactions with enzymes and other proteins, potentially leading to inhibition or modification of their activity.
Natural Product Chemistry and Biosynthetic Pathways
Occurrence of Pyrrolidine (B122466) Derivatives in Natural Alkaloids
The pyrrolidine ring is a fundamental scaffold in numerous natural products. These alkaloids are found across various plant families, such as Asteraceae, Boraginaceae, and Fabaceae. nih.gov Well-known examples of simple pyrrolidine alkaloids include hygrine (B30402) and cuscohygrin, which are found in the leaves of the coca plant (Erythroxylum coca). researchgate.net More complex structures, such as pyrrolizidine (B1209537) alkaloids, are also widespread and known for their presence in over 6,000 plant species. ontosight.ai
A search for 2-(Prop-1-en-1-yl)pyrrolidine in natural sources, however, does not yield any specific results. While related structures with alkenyl substituents on the pyrrolidine ring exist, they are typically part of more complex molecules. For instance, the molecule '(2R,4S,5R)-5-((1R,2R)-1-acetamido-2-hydroxybut-3-enyl)-4-(prop-1-enyl)pyrrolidine-2-carboxylic acid' is a known complex pyrrolidine derivative, but it is structurally distinct from the subject compound.
Table 1: Examples of Naturally Occurring Pyrrolidine Alkaloids
| Alkaloid Name | Natural Source | Structural Class |
| Hygrine | Erythroxylum coca | Simple Pyrrolidine |
| Cuscohygrin | Erythroxylum coca | Simple Pyrrolidine |
| Ruspolinone (B1198309) | Ruspolia hypercrateriformis | Phenacylpyrrolidine |
| (-)-Codonopsinine | Codonopsis clematidea | Pyrrolidine |
This table showcases examples of known pyrrolidine alkaloids to illustrate the class; this compound is not a recognized member of this list based on current data.
Biosynthetic Routes to Pyrrolidine Scaffolds
The biosynthesis of the pyrrolidine ring in most alkaloids originates from the amino acid L-ornithine. nih.govnih.gov The general pathway involves a series of enzymatic transformations.
Decarboxylation : L-ornithine is first decarboxylated by the enzyme ornithine decarboxylase (ODC) to yield putrescine.
N-Methylation : Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.
Oxidative Deamination : N-methylputrescine undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase, which results in 4-methylaminobutanal.
Cyclization : This aminoaldehyde spontaneously cyclizes to form the electrophilic N-methyl-Δ¹-pyrrolinium cation. nih.gov
This cation is a key intermediate and serves as the electrophile in subsequent reactions, typically a Mannich-type condensation with a nucleophilic partner (often a β-keto acid derivative), to introduce a side chain at the C-2 position. chemrxiv.org The specific enzymatic steps that would lead to the formation of a prop-1-en-1-yl side chain on the pyrrolidine ring of this compound have not been described in the scientific literature.
Biomimetic Synthesis of Pyrrolidine-Containing Natural Products
Biomimetic synthesis aims to replicate nature's synthetic strategies in the laboratory. wikipedia.org For pyrrolidine alkaloids, this often involves mimicking the formation and reaction of the N-methyl-Δ¹-pyrrolinium cation. evitachem.com
Several studies have successfully employed this strategy to synthesize various 2-substituted pyrrolidine alkaloids. For example, the biomimetic synthesis of 2-(acylmethylene)pyrrolidine derivatives like ruspolinone has been achieved through an intermolecular decarbonylative Mannich reaction between a methyl ketone and an in situ generated 1-alkyl-1-pyrrolinium cation. wikipedia.org
Other approaches to synthesizing 2-alkenylpyrrolidines have utilized transition-metal catalysis, such as the gold-catalyzed hydroamination of γ-aminoallenes. While these methods provide routes to the general class of 2-alkenylpyrrolidines, a specific biomimetic synthesis targeting this compound has not been reported.
Emerging Research Avenues and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Currently, there are no specific, novel, or sustainable synthetic methodologies detailed in the scientific literature for 2-(Prop-1-en-1-yl)pyrrolidine. Research in the broader field of pyrrolidine (B122466) synthesis, however, points towards several potential avenues for future investigation. The development of catalytic, enantioselective methods would be a key area of focus. Methodologies such as asymmetric hydrogenation, transfer hydrogenation, or biocatalytic approaches could offer more sustainable and efficient routes to chiral derivatives of this compound. Furthermore, the use of green chemistry principles, including the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes like microwave or ultrasound-assisted synthesis, represents a significant and unexplored area for the synthesis of this compound.
Advanced Structural Elucidation Techniques for Complex Derivatives
There is no available information on the application of advanced structural elucidation techniques to complex derivatives of this compound. For future studies, a combination of modern spectroscopic and spectrometric methods would be essential. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be crucial for unambiguously determining the connectivity and stereochemistry of any synthesized derivatives. In cases of crystalline compounds, single-crystal X-ray diffraction would provide definitive three-dimensional structural information. Furthermore, computational methods, like Density Functional Theory (DFT) calculations, could be employed to predict and correlate spectroscopic data with the most stable conformations of complex derivatives.
Rational Design of Targeted Biologically Active Compounds
The rational design of biologically active compounds based on the this compound scaffold is a field that remains to be explored. The pyrrolidine ring is a well-known privileged scaffold in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs. Future research could leverage this by using computational modeling and docking studies to predict the binding of this compound derivatives to various biological targets. Structure-activity relationship (SAR) studies would be critical in identifying key structural features that influence biological activity, guiding the synthesis of more potent and selective compounds.
Potential Applications in Chemical Biology and Material Science
Specific applications of this compound in chemical biology and material science have not been reported. However, the structural motifs present in the molecule suggest several hypothetical applications. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as building blocks for the synthesis of bioactive molecules. In material science, the vinyl group offers a site for polymerization, suggesting that this compound could serve as a monomer for the creation of novel polymers with potentially interesting properties. The pyrrolidine moiety could also be exploited for its ability to coordinate with metals, leading to the development of new catalysts or functional materials.
Q & A
Q. Table 1: Synthesis parameters for pyrrolidine derivatives (adapted from )
| Reagent | Amount (mmol) | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| 2-fluorobenzaldehyde | 9.49 | DMF | 150 | 20 | 93 |
Monitoring : TLC with visualization under UV light or iodine staining is critical for tracking reaction progress .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- 1H NMR : Focus on signals for the pyrrolidine ring (e.g., δ 3.30 ppm for CH2 groups) and propene substituents (δ 5–6 ppm for vinyl protons). reports δ 10.01 ppm for aldehyde protons in analogous compounds .
- Elemental analysis : Confirm %N content (e.g., 7.99% calculated vs. 7.5% observed in ) to assess purity.
- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 130.19 for related compounds in ).
Q. Table 2: Key 1H NMR data for pyrrolidine derivatives ()
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.01 | s | 1H | CNO |
| 7.61 | d (J=8.0,7.2) | 1H | ArH |
| 3.30 | m | 4H | 2×CH2 (pyrrolidine) |
Cross-reference spectral data with NIST standards () to resolve ambiguities .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Answer:
- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., solvent purity, inert atmosphere).
- Meta-analysis : Compare datasets using statistical tools to identify outliers or systematic errors.
- Theoretical alignment : Use computational models (e.g., COSMO-RS for solubility predictions) to validate experimental data against theoretical frameworks .
For example, discrepancies in stability may arise from varying storage conditions (e.g., exposure to light/moisture). Standardize protocols as in , which emphasizes rigorous testing under controlled environments .
Advanced: What strategies are effective for optimizing enantioselective synthesis of this compound derivatives?
Answer:
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to induce asymmetry.
- Microwave-assisted synthesis : highlights reduced reaction times and improved yields under microwave irradiation .
- Structural modulation : Introduce orthogonally flexible substituents (e.g., at pyrrolidine C-2 position) to enhance stereochemical control, as demonstrated in for fulleropyrrolidines .
Q. Optimization parameters :
- Temperature gradients (e.g., 80–150°C).
- Solvent polarity (e.g., DMF vs. n-butanol).
Basic: What are the standard protocols for purity assessment of this compound, and how should analytical data discrepancies be addressed?
Answer:
- Chromatography : HPLC/GC-MS with polar stationary phases (e.g., C18) to separate isomers or byproducts.
- Elemental analysis : Compare experimental vs. theoretical %C, %H, %N (e.g., ’s 7.5% N observed vs. 7.99% calculated) .
- Handling discrepancies : Recalibrate instruments, verify sample preparation (e.g., drying over MgSO4 as in ), and cross-validate with independent methods (e.g., NMR vs. MS).
Advanced: How can computational methods (e.g., DFT, molecular docking) complement experimental studies on the reactivity of this compound?
Answer:
- DFT calculations : Predict reaction pathways (e.g., energy barriers for propene addition to pyrrolidine).
- Docking studies : Model interactions with biological targets (e.g., enzymes in ’s antiplatelet agents) to guide functionalization .
- Electrochemical modeling : Align with ’s approach for correlating substituent effects with redox potentials .
Integration : Use software like Gaussian or AutoDock to generate hypotheses for experimental validation, ensuring alignment with theoretical frameworks () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
